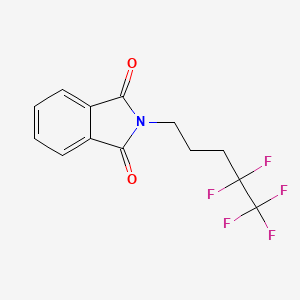
Ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (ETP-4-CF3) is an organic compound with a wide range of applications in scientific research. It is a synthetic compound that has been used in laboratory studies to study the biochemical and physiological effects of certain drugs. This compound has also been used in the synthesis of other compounds, as well as in the development of new drugs.
Applications De Recherche Scientifique
Ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 2-aryl-5-trifluoromethylpyrazoles, which have been studied for their potential use as anti-cancer drugs. It has also been used in the synthesis of other compounds, such as 4-aryl-1-trifluoromethylpyrazoles, which have been studied for their potential use as anti-inflammatory drugs. Additionally, this compound has been used in the synthesis of other compounds, such as 4-aryl-1-trifluoromethylpyrazoles, which have been studied for their potential use as anti-fungal drugs.
Mécanisme D'action
The exact mechanism of action of Ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which can then trigger biochemical and physiological effects. Additionally, it is thought that this compound can interact with other compounds in the body, such as enzymes and hormones, to produce a variety of effects.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In laboratory studies, it has been found to have anti-inflammatory, anti-cancer, and anti-fungal effects. Additionally, it has been found to have effects on the cardiovascular system, such as decreasing blood pressure, and on the immune system, such as increasing the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to synthesize. Additionally, it can be used in a variety of experiments, such as synthesis of other compounds and studies of biochemical and physiological effects. However, there are some limitations to using this compound in laboratory experiments. It is not yet fully understood how the compound interacts with other molecules in the body, and it is not yet known how it affects long-term health.
Orientations Futures
The potential applications of Ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate are still being explored. Further research is needed to better understand its mechanism of action, its biochemical and physiological effects, and its potential long-term health effects. Additionally, further research is needed to determine the optimal concentrations and dosages of the compound for use in laboratory experiments and clinical trials. Finally, further research is needed to explore the potential applications of this compound in the development of new drugs and treatments.
Méthodes De Synthèse
Ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be synthesized through a series of reactions. The first step is to synthesize the starting material 2,5-dichlorophenyl trifluoromethyl pyrazole-4-carboxylate (DCFP-4-CF3). This can be done by reacting 2,5-dichlorophenyl isocyanate with trifluoromethyl pyrazole-4-carboxylate in the presence of a base, such as potassium carbonate. The resulting DCFP-4-CF3 can then be reacted with ethyl bromide to form the desired this compound.
Propriétés
IUPAC Name |
ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N2O2/c1-2-22-12(21)8-6-19-20(11(8)13(16,17)18)10-5-7(14)3-4-9(10)15/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUUCJYNIBKPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














